molecular formula C8H4ClLiN2O2 B13589056 Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate

Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13589056
M. Wt: 202.5 g/mol
InChI Key: ORBBSOBUZBVXTR-UHFFFAOYSA-M
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Description

Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a chlorine atom at position 1 and a carboxylate group at position 7, stabilized by a lithium counterion.

Properties

Molecular Formula

C8H4ClLiN2O2

Molecular Weight

202.5 g/mol

IUPAC Name

lithium;1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C8H5ClN2O2.Li/c9-7-6-3-5(8(12)13)4-11(6)2-1-10-7;/h1-4H,(H,12,13);/q;+1/p-1

InChI Key

ORBBSOBUZBVXTR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN2C=C(C=C2C(=N1)Cl)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of 1-Chloropyrrolo[1,2-a]pyrazine-7-carboxylic Acid

  • The pyrrolo[1,2-a]pyrazine ring system is typically synthesized via heterocyclic condensation reactions involving amino precursors and keto or aldehyde derivatives.
  • Chlorination at the 1-position can be introduced either by using chlorinated starting materials or by selective halogenation post-ring formation.
  • For example, condensation of substituted aminopyrazines with α-haloketones or α-haloesters under basic conditions (e.g., sodium hydride in anhydrous DMF) has been reported to yield chlorinated fused heterocycles.
  • Alternatively, palladium-catalyzed cyclization and reductive cyclization methods can be employed to construct the fused ring with chlorine substituent.

Carboxylation

  • The carboxylic acid group at position 7 can be introduced via ester hydrolysis or direct carboxylation of precursor esters.
  • Condensation of nitropyridine derivatives with diethyl malonate in the presence of sodium hydride, followed by reduction and cyclization, is a common approach to obtain pyrrolo carboxylates.
  • Subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Conversion to Lithium Salt

  • The free 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylic acid is reacted with lithium hydroxide or lithium carbonate in an appropriate solvent (e.g., ethanol or water) to form the lithium carboxylate salt.
  • The reaction is typically performed under mild conditions with stirring until neutralization is complete.
  • The lithium salt is isolated by evaporation or precipitation, followed by drying under vacuum.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Notes
1 Aminopyrazine derivative + α-chloro ketone, NaH, DMF, 0°C to RT Formation of 1-chloropyrrolo[1,2-a]pyrazine core via nucleophilic substitution and ring closure Moderate to high yield, monitored by TLC
2 Ester hydrolysis: NaOH or LiOH, aqueous/ethanol, reflux Conversion of ester to 7-carboxylic acid High yield, >90% purity after workup
3 Neutralization with LiOH (if not used in hydrolysis) Formation of lithium carboxylate salt Quantitative conversion, isolated as solid

Analytical Characterization and Purity

  • NMR Spectroscopy:

    • ^1H and ^13C NMR confirm the fused ring structure and substitution pattern.
    • Chemical shifts consistent with chloropyrrolo-pyrazine and carboxylate groups are observed.
  • Mass Spectrometry:

    • Molecular ion peaks corresponding to the lithium salt form confirm molecular weight.
  • Elemental Analysis:

    • Carbon, hydrogen, nitrogen, and chlorine content within ±0.4% of theoretical values confirm composition.
  • Purity:

    • High-performance liquid chromatography (HPLC) shows purity >95% for the final lithium salt.

Research Findings and Optimization Notes

  • The use of sodium hydride in anhydrous DMF is critical for efficient ring formation and substitution reactions, providing good yields and selectivity.
  • Microwave irradiation can accelerate some steps, such as condensation and cyclization, reducing reaction times significantly without compromising yield.
  • The lithium salt form improves solubility and stability compared to the free acid, making it more suitable for further pharmaceutical or biochemical applications.
  • Purification by column chromatography using dichloromethane or preparative HPLC ensures removal of side products and unreacted starting materials.

Summary Table of Preparation Methods

Method Stage Key Reagents Conditions Advantages Limitations
Core synthesis Aminopyrazines, α-chloro ketones, NaH, DMF 0°C to RT, 1-4 h High regioselectivity, good yields Requires anhydrous conditions
Carboxylation Diethyl malonate, NaH, reduction agents Reflux, aqueous workup Efficient ring closure and carboxylation Multi-step, requires purification
Salt formation LiOH or Li2CO3 Room temp, aqueous or ethanolic Improves solubility and stability Sensitive to moisture

Chemical Reactions Analysis

Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate a valuable compound for drug discovery and development. In industry, it may be used in the production of organic materials and natural products .

Mechanism of Action

The mechanism of action of Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities. the exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at Position 1

  • 1-Chloro vs. 1-Methoxycarbonyl/1-Benzyl :
    The 1-chloro substituent in the target compound contrasts with 1-methoxycarbonyl or 1-benzyl groups in analogs (e.g., 1-substituted 7-benzyl-7-methoxycarbonyl derivatives from ). Chlorine’s electronegativity may enhance electrophilic reactivity at adjacent positions, whereas benzyl or methoxycarbonyl groups introduce steric bulk or lipophilicity, impacting binding interactions in medicinal chemistry contexts .
  • 1-Substituted Non-Catechol Dopamine Agonists: highlights a derivative where 1-chloropyrrolo[1,2-a]pyrazine is coupled to a trifluoromethylphenyl group, yielding a dopamine agonist with 95% synthesis yield. The chloro group here likely facilitates nucleophilic aromatic substitution, enabling efficient coupling—a reactivity advantage over non-halogenated analogs .

Carboxylate Group Variations

  • Lithium Counterion vs. Methyl Ester :
    The lithium carboxylate in the target compound contrasts with methyl esters (e.g., methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate in ). The ionic nature of the lithium salt enhances water solubility, whereas methyl esters are more lipophilic, affecting biodistribution in biological systems .
  • Positional Isomerism: describes a 3-carboxylate isomer (vs. 7-carboxylate in the target compound).

Comparison with Complex Heterocycles

Example 147 () features a 7-carboxylate group but incorporates a 3-chlorobenzyl substituent and a methyl ester.

Physicochemical and Analytical Data Comparison

Compound Substituents Key Data Source
Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate 1-Cl, 7-COO⁻Li⁺ Inferred high polarity due to ionic carboxylate; potential for salt formation.
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate 7-Cl, 3-COOCH₃ Molar formula: C₁₀H₇ClN₂O₂; CAS 2250243-20-8; HPLC purity >95%.
5-(4-(Pyrrolo[1,2-a]pyrazin-1-yloxy)-2-(trifluoromethyl)phenyl)-imidazo[1,2-a]pyridine 1-O-(trifluoromethylphenyl) ¹H NMR (δ 8.44–6.92); MS m/z 395.1 [M+H]⁺; HPLC tR = 4.057 min.
1-Benzyl-7-methoxycarbonyl-pyrrolo[1,2-a]pyrazine 1-benzyl, 7-COOCH₃ ¹³C NMR (δ 161.6, 169.5, 171.4); synthesized via NaOMe/benzyl bromide.

Biological Activity

Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is a chemical compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

  • CAS Number : 2742659-94-3
  • Molecular Formula : C8H4ClLiN2O2
  • Molecular Weight : 202.5 g/mol
  • Purity : 95%

The biological activity of Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is primarily attributed to its interaction with specific molecular targets and pathways. The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown potential against various bacterial and fungal strains.
  • Antitumor Activity : Preliminary studies suggest it may inhibit tumor cell proliferation.
  • Kinase Inhibition : The compound may interact with kinase pathways, which are crucial in cell signaling and cancer progression.

Antimicrobial Activity

Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate has been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays have demonstrated effective inhibition of bacterial growth with minimal inhibitory concentrations (MIC) in the low µg/mL range.

Antitumor Activity

In studies focusing on its antitumor effects, Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate exhibited cytotoxicity against several cancer cell lines. The following table summarizes its cytotoxic effects compared to standard chemotherapeutics:

CompoundIC50 (µM)Cell Line
Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate0.5HePG2
Doxorubicin0.73HePG2
Cisplatin0.9Caco-2

These results suggest that Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate may be a promising candidate for further development as an anticancer agent.

Kinase Inhibition

The compound's ability to inhibit specific kinases has been explored as a mechanism for its antitumor effects. Preliminary findings indicate that it may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate:

  • A study published in a reputable journal reported that derivatives of pyrrolopyrazines demonstrated significant antimalarial activity. Although not directly tested on Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate, these findings suggest a potential for broader applications in infectious diseases .
  • Another investigation highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications to the chloropyrrolo ring could enhance biological potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate derivatives, and how can reaction conditions be optimized?

  • The synthesis of the chlorinated pyrrolo-pyrazine core typically involves chlorination of pyrrolo-pyrazinone precursors using phosphorus oxychloride (POCl₃) under reflux conditions. For carboxylate derivatives, subsequent ester hydrolysis or transesterification with lithium salts is required.
  • Key steps :

  • Chlorination: React pyrrolo-pyrazinone with POCl₃ at 80–100°C for 16 hours, followed by neutralization with sodium bicarbonate .
  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves yield (72–85%) .
    • Optimization: Use anhydrous conditions to prevent hydrolysis of POCl₃. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.4 ppm) and carboxylate carbonyl signals (δ 164–170 ppm) .
  • IR spectroscopy : Confirm C=O stretching (1727 cm⁻¹) and N–H vibrations (3330 cm⁻¹) .
    • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 257.1277 [M+H]⁺) validates molecular weight .
    • X-ray crystallography : Resolve fused pyrrolo-pyrazine ring geometry and lithium coordination (if crystalline) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for derivatives targeting dopamine receptors?

  • Key findings :

  • Substituent effects : 4-Bromo-3-methylphenol derivatives show pIC₅₀ = 7.5 at dopamine D1 receptors (D1R), while morpholine-substituted analogs improve brain penetration (pIC₅₀ = 8.0) .
  • Functional groups : Chlorine at position 1 enhances electrophilicity for nucleophilic substitution, enabling β-arrestin2 bias reduction in GPCR signaling .
    • Methodological approach :
  • Synthesize analogs via Buchwald–Hartwig coupling or direct C6 arylation .
  • Test bias factors (Gαs/β-arrestin2 recruitment) using luciferase-based assays .

Q. How do contradictory data on reactivity (e.g., oxidation vs. reduction) arise, and how can they be resolved?

  • Contradictions :

  • Reduction : LiAlH₄ reduces the chlorinated ring to an amine, but competing dehalogenation may occur in polar aprotic solvents .
  • Oxidation : Hydrogen peroxide generates N-oxides, but over-oxidation degrades the pyrrolo-pyrazine core at >50°C .
    • Resolution strategies :
  • Control solvent polarity (e.g., THF for reduction; dichloromethane for oxidation).
  • Use low temperatures (0–25°C) and stoichiometric reagents to limit side reactions .

Q. What analytical methods are critical for resolving impurities in multi-step syntheses?

  • HPLC-MS : Detect trace by-products (e.g., dechlorinated intermediates) with C18 columns (ACN/water + 0.1% formic acid) .
  • 2D NMR (HSQC, HMBC) : Assign regioisomeric impurities (e.g., C7 vs. C6 carboxylation) .
  • Elemental analysis : Validate lithium content (theoretical ~3.5% for Li⁺ salts) .

Methodological Recommendations

  • Synthetic scale-up : Replace silica gel chromatography with recrystallization (ethanol/water) for >10g batches .
  • Lithium salt stability : Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent deliquescence .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic sites for functionalization .

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